6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
The compound is a derivative of the benzo[b][1,4]oxazin-3(4H)-one family . These compounds are often synthesized for various purposes, including research into their potential uses .
Synthesis Analysis
A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones has been reported . This involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .Chemical Reactions Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This suggests that “6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” might also be involved in similar chemical reactions.Scientific Research Applications
Synthesis and Chemical Properties
- 1,2-Oxazines and Benzoxazines Synthesis: Compounds like 1,2-oxazines and 1,2-benzoxazines, which are structurally related to the compound , can be synthesized via dehydration of dihydro-derivatives or cyclization reactions. These compounds serve as important intermediates in organic synthesis, offering pathways to chiral synthons and electrophilic agents used in various chemical transformations (Sainsbury, 1991).
Biological Activity
- Biological Effects of Related Structures: Certain benzoxazine derivatives exhibit a range of biological activities including antibacterial, antituberculous, and antifungal effects. This suggests that compounds within this chemical family, potentially including 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, could be explored for their biological properties (Waisser & Kubicová, 1993).
Potential Applications
- Heterocyclic Compounds with Triazine Scaffold: The exploration of heterocyclic compounds with triazine scaffolds for their antibacterial, antifungal, and anticancer properties highlights the potential of related oxazine derivatives in medicinal chemistry. This underscores the possibility of investigating 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one for similar applications (Verma, Sinha, & Bansal, 2019).
properties
IUPAC Name |
6-amino-2,2-difluoro-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-8(10)7(13)12-5-3-4(11)1-2-6(5)14-8/h1-3H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWXJWYOGTDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(O2)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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